Methyl 2,5-difluoro-4-methoxybenzoate
Overview
Description
Methyl 2,5-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,5-difluoro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an acidic medium is often employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: Methyl 2,5-difluoro-4-methoxybenzyl alcohol.
Oxidation: 2,5-difluoro-4-methoxybenzoic acid.
Scientific Research Applications
Methyl 2,5-difluoro-4-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions involving esterases.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Methyl 2,5-difluoro-4-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2,4-difluoro-5-methoxybenzoate: Similar structure but with different fluorine substitution pattern.
Methyl 2,5-difluoro-4-nitrobenzoate: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
Methyl 2,5-difluoro-4-hydroxybenzoate: Contains a hydroxy group, which significantly alters its chemical properties and biological activity
This compound stands out due to its unique combination of fluorine and methoxy substituents, which confer distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .
Biological Activity
Methyl 2,5-difluoro-4-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₉H₈F₂O₃
- Molecular Weight : 202.15 g/mol
- Functional Groups : Methoxy (-OCH₃) and difluoro substituents (-F) at the 2 and 5 positions on the benzene ring.
These substituents are hypothesized to influence the compound's reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target sites. This compound may exhibit various biological activities such as:
- Antimicrobial Activity : Its structural analogs have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Activity : Compounds with methoxy groups are known for their ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound's analogs. For instance, a comparative analysis was conducted to evaluate the Minimum Inhibitory Concentration (MIC) against various pathogens:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.004 | E. cloacae |
Compound B | 0.008 | S. aureus |
This compound | TBD | TBD |
The exact MIC for this compound remains to be established but is expected to be competitive based on structural similarities with other active compounds.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoate compounds exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin in some cases . The study emphasized the role of fluorine substituents in enhancing antibacterial efficacy. -
Antioxidant Activity Assessment :
In vitro assays indicated that compounds similar to this compound possess substantial antioxidant properties, as measured by their ability to reduce reactive oxygen species (ROS) levels in cellular models .
Properties
IUPAC Name |
methyl 2,5-difluoro-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMWFDNTWXTIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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